

IUPAC name of 1-(1-Adamantylacetyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(1-Adamantylacetyl)pyrrolidine**

Cat. No.: **B2951624**

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An In-depth Technical Guide to **1-(1-Adamantylacetyl)pyrrolidine**

This technical guide provides a comprehensive overview of **1-(1-Adamantylacetyl)pyrrolidine**, including its chemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

1-(1-Adamantylacetyl)pyrrolidine, with the IUPAC name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone, is a synthetic organic compound.^[1] It incorporates a bulky, lipophilic adamantane cage structure linked to a pyrrolidine ring via an acetyl bridge. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs.^{[2][3][4][5][6]}

Table 1: Chemical and Physical Properties of **1-(1-Adamantylacetyl)pyrrolidine**

Property	Value	Source
IUPAC Name	2-(1-adamantyl)-1-pyrrolidin-1-ylethanone	PubChem
Synonyms	1-(1-adamantylacetyl)pyrrolidine, 2-(adamantan-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one	PubChem
Molecular Formula	C ₁₆ H ₂₅ NO	PubChem
Molecular Weight	247.38 g/mol	PubChem[1]
PubChem CID	2835983	PubChem[1]

Synthesis of 1-(1-Adamantylacetyl)pyrrolidine

While specific literature detailing the synthesis of **1-(1-Adamantylacetyl)pyrrolidine** is not abundant, a plausible and efficient synthetic route involves the acylation of pyrrolidine with adamantane-1-acetyl chloride. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Adamantane-1-acetyl chloride

This protocol is based on the established method of converting a carboxylic acid to an acyl chloride using thionyl chloride.[7]

- Materials: 1-Adamantylacetic acid, thionyl chloride (SOCl₂), anhydrous solvent (e.g., dichloromethane or chloroform).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 1-adamantylacetic acid in an excess of thionyl chloride.
 - The mixture is stirred at room temperature for several hours (e.g., 16 hours) or gently refluxed until the evolution of HCl gas ceases.[7]

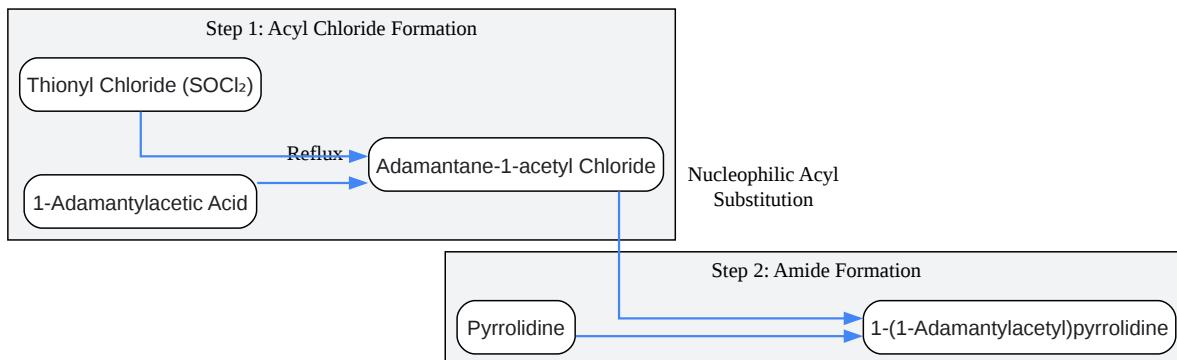
- The excess thionyl chloride is removed under reduced pressure to yield crude adamantane-1-acetyl chloride as an oil, which can be used in the next step without further purification.[\[7\]](#)

Step 2: Synthesis of **1-(1-Adamantylacetyl)pyrrolidine**

This procedure follows the general mechanism for the reaction of acyl chlorides with primary or secondary amines.[\[8\]](#)

- Materials: Adamantane-1-acetyl chloride, pyrrolidine, a non-nucleophilic base (e.g., triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane).
- Procedure:
 - Dissolve pyrrolidine and a slight excess of triethylamine (to act as an HCl scavenger) in anhydrous dichloromethane in a flask, cooled in an ice bath.
 - Slowly add a solution of adamantane-1-acetyl chloride in anhydrous dichloromethane to the stirred pyrrolidine solution.
 - Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.
 - The reaction mixture is then washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess pyrrolidine and triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
 - Purification can be achieved by column chromatography or recrystallization.

Synthesis Workflow Diagram



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A two-step synthesis of **1-(1-Adamantylacetyl)pyrrolidine**.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **1-(1-Adamantylacetyl)pyrrolidine** is limited in the public domain. However, the structural motifs of adamantane and pyrrolidine are present in numerous bioactive compounds, suggesting potential pharmacological relevance.

Structure-Activity Relationship Insights

- Adamantane Moiety: The adamantane group is a key pharmacophore in several approved drugs.[9][10] Its bulky and lipophilic nature can enhance binding to target proteins and improve pharmacokinetic properties. Adamantane derivatives are known to act as antivirals, and are also found in drugs targeting the central nervous system.[10]
- Pyrrolidine Ring: The pyrrolidine scaffold is prevalent in a wide range of pharmaceuticals, including agents for cancer, central nervous system disorders, and diabetes.[2][4][11] Its three-dimensional structure allows for diverse substitutions, influencing the molecule's interaction with biological targets.[2][12]

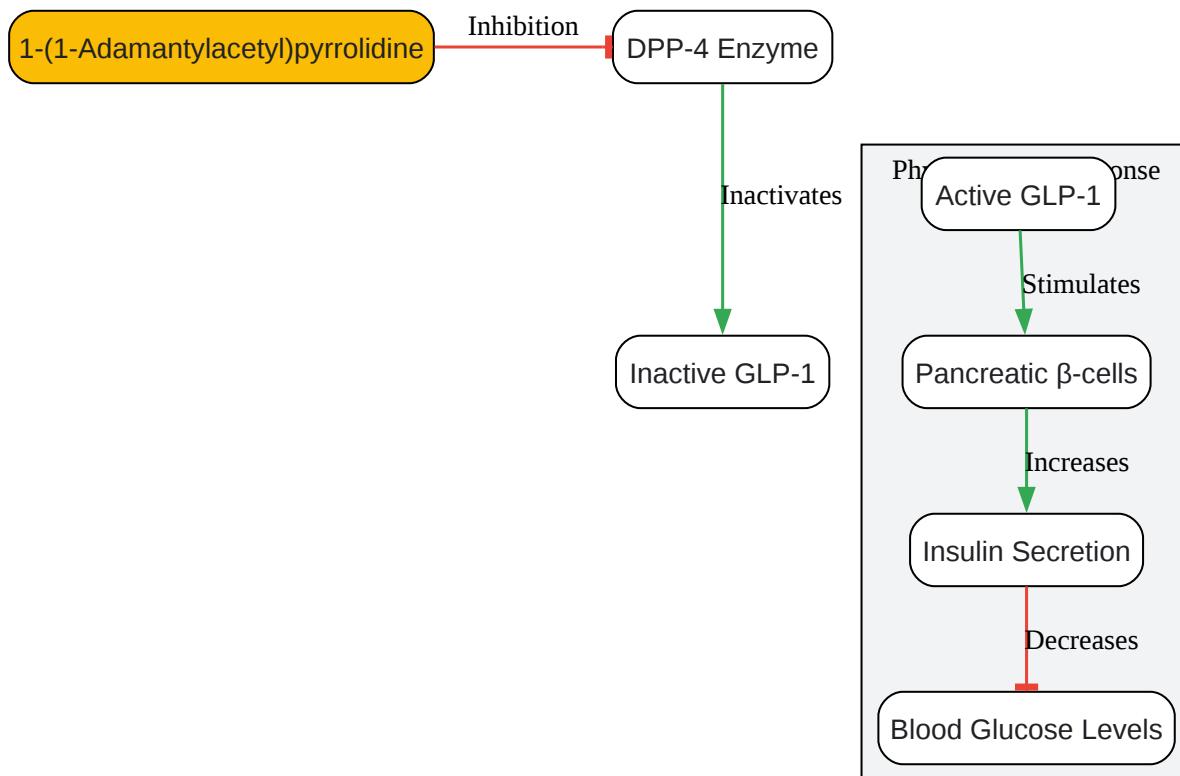
Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

A significant number of adamantane derivatives that also contain a nitrogen heterocycle, such as a pyrrolidine ring, have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4).[9][13][14] For instance, Vildagliptin, an established anti-diabetic drug, is an adamantane-pyrrolidine derivative.[15] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glucose control.

Given the structural similarity of **1-(1-Adamantylacetyl)pyrrolidine** to known DPP-4 inhibitors, it is plausible that this compound could exhibit similar activity.

Hypothesized Signaling Pathway: DPP-4 Inhibition

The diagram below illustrates the potential mechanism of action if **1-(1-Adamantylacetyl)pyrrolidine** were to function as a DPP-4 inhibitor.

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Potential signaling pathway of **1-(1-Adamantylacetyl)pyrrolidine** as a DPP-4 inhibitor.

Conclusion

1-(1-Adamantylacetyl)pyrrolidine is a compound of interest due to its hybrid structure, combining the pharmacologically significant adamantane and pyrrolidine moieties. While direct biological data is scarce, its structural features suggest it could be a candidate for investigation in drug discovery programs, particularly in the context of metabolic diseases like type 2 diabetes through the potential inhibition of DPP-4. The synthetic route is straightforward, making the compound accessible for further research and biological screening.

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- To cite this document: BenchChem. [IUPAC name of 1-(1-Adamantylacetyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2951624#iupac-name-of-1-1-adamantylacetyl-pyrrolidine>

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